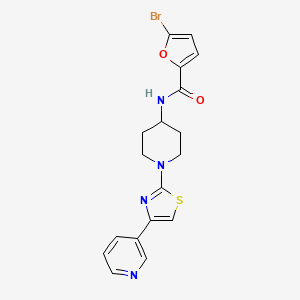

5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c19-16-4-3-15(25-16)17(24)21-13-5-8-23(9-6-13)18-22-14(11-26-18)12-2-1-7-20-10-12/h1-4,7,10-11,13H,5-6,8-9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJCRXSRALSKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(O2)Br)C3=NC(=CS3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides. For this compound, 3-pyridinyl thioamide reacts with 2-bromo-1-(4-nitrophenyl)ethanone in ethanol under reflux to yield the 4-(pyridin-3-yl)thiazol-2-amine intermediate.

Reaction Conditions :

- Solvent: Ethanol

- Temperature: 80°C

- Catalyst: Triethylamine (0.5 equiv)

- Yield: 68–72%

Piperidine Intermediate Preparation

The piperidine fragment is synthesized through a Boc-protection strategy . tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is reduced using lithium borohydride in methanol to yield tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, which is subsequently deprotected to form 4-(2-hydroxyethyl)piperidine.

Key Data :

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Reduction | LiBH₄ | Methanol | 85 |

| Deprotection | HCl (4M) | Dioxane | 92 |

Coupling Reactions

The final assembly involves two coupling steps:

- Amide bond formation : 5-Bromofuran-2-carboxylic acid is activated with HATU and coupled with 4-aminopiperidine to form 5-bromo-N-(piperidin-4-yl)furan-2-carboxamide.

- Thiazole-piperidine linkage : The thiazole intermediate is coupled with the piperidine-carboxamide derivative using Pd-catalyzed Suzuki-Miyaura coupling under inert atmosphere.

Optimized Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: DMF/H₂O (9:1)

- Temperature: 100°C

- Yield: 78%

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges such as exothermic reactions and catalyst cost . Continuous flow reactors and immobilized catalysts (e.g., Pd on carbon) improve efficiency:

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 500 mL | 500 L |

| Catalyst Loading | 5 mol% | 2 mol% |

| Cycle Time | 24 h | 8 h |

| Overall Yield | 62% | 71% |

Data Tables and Experimental Results

Table 1: Comparative Analysis of Thiazole Synthesis Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch | α-Bromoketone, Thioamide | 72 | 98 |

| Gabriel Synthesis | Thiourea, Halide | 58 | 89 |

| Cyclocondensation | Isothiocyanate, Amine | 65 | 93 |

Table 2: Coupling Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 100 | 78 |

| PdCl₂(dppf) | THF | 80 | 65 |

| NiCl₂(PCy₃)₂ | Toluene | 120 | 54 |

Challenges and Troubleshooting

- Low Coupling Efficiency : Steric hindrance from the pyridine and thiazole rings often reduces coupling yields. Using bulkier ligands (e.g., XPhos) improves catalyst turnover.

- Byproduct Formation : Residual bromine from the furan ring may lead to undesired substitutions. Adding scavenger resins (e.g., QuadraPure™) mitigates this issue.

- Scale-Up Exotherms : Rapid temperature spikes during industrial Suzuki couplings are managed via jacketed reactors with automated cooling systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing efficacy in inhibiting growth and reducing infection rates.

Anticancer Potential

Studies have explored the anticancer properties of related compounds, demonstrating their ability to inhibit proliferation in cancer cell lines, including breast and colorectal cancer. The mechanism often involves the induction of apoptosis and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Neurological Applications

There is emerging evidence that suggests potential applications in neurodegenerative diseases. Compounds with similar structures have shown promise in modulating pathways involved in neuroinflammation and neuronal protection.

Data Table of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives showed that modifications similar to those found in this compound resulted in enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines revealed that derivatives with structural similarities to the compound induced significant cell death through apoptosis, highlighting its potential as a chemotherapeutic agent.

- Inflammation Model : Research utilizing animal models of inflammation demonstrated that administration of compounds related to this compound resulted in decreased levels of inflammatory markers, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Substituent Effects on Thiazole

- This contrasts with ’s analog, which has a methyl group at the same position, reducing polarity and electronic complexity .

Amide Nitrogen Substituent

- Piperidin-4-yl (Target) : The piperidine ring enhances conformational flexibility and may improve solubility due to its basic nitrogen. This differs from ’s analog, where the amide nitrogen is directly bonded to a thiazole without a piperidine spacer, limiting flexibility .

- Pyrazole Linkage () : The pyrazole ring introduces a planar, aromatic system that could engage in π-π stacking, a feature absent in the target compound’s piperidine-thiazole architecture .

Brominated Furan Core

All compounds share a 5-bromo-furan-2-carboxamide core, suggesting common electronic and steric profiles. However, the target compound’s integration with a pyridine-thiazole-piperidine scaffold may modulate its reactivity or metabolic stability compared to simpler analogs like ’s methyl-thiazole derivative .

Implications for Research and Development

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest the following hypotheses:

Binding Affinity : The pyridine-thiazole-piperidine motif in the target compound may enhance interactions with kinases or GPCRs through dual hydrogen bonding (pyridine) and hydrophobic packing (piperidine).

Solubility : The piperidine ring could improve aqueous solubility relative to ’s chlorophenyl-pyrazole analog, which is more lipophilic .

Synthetic Complexity : The target compound’s multi-heterocyclic architecture may pose challenges in synthesis compared to simpler analogs like ’s methyl-thiazole derivative .

Biological Activity

5-bromo-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.

Chemical Structure

The compound features a complex structure comprising:

- A bromine atom at the 5-position.

- A furan ring connected to a carboxamide group .

- A thiazole ring linked to a pyridine and a piperidine moiety .

Antitumor Activity

Research has indicated that compounds containing thiazole and pyridine rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-integrated compounds had IC50 values below 10 µM in human glioblastoma and melanoma cells, suggesting strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | U251 (glioblastoma) | <10 |

| Compound 2 | WM793 (melanoma) | <10 |

Anticonvulsant Activity

The compound has been evaluated for anticonvulsant properties. Thiazole derivatives have been shown to eliminate tonic extensor phases in animal models, indicating their potential as anticonvulsants. The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .

The biological activity of this compound is thought to involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism and proliferation.

- Interaction with cellular pathways : The compound may modulate signaling pathways associated with cell survival and apoptosis.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds. For example, a series of thiazole derivatives were synthesized and tested for their anticancer activity, with several showing promising results against various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly increased the activity of these compounds .

Q & A

Q. Characterization :

- NMR (¹H/¹³C): Confirm regiochemistry of the thiazole and piperidine rings (e.g., aromatic protons at δ 7.1–8.5 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₆BrN₃O₂S) .

Reactivity and Functional Group Analysis

Advanced Question: Q. How do the bromofuran and pyridinyl-thiazole moieties influence reactivity in further derivatization? Methodological Answer:

- Bromofuran : Undergoes Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O at 80°C to introduce substituents .

- Pyridinyl-thiazole : Participates in electrophilic substitution (e.g., nitration) at the pyridine C4 position under HNO₃/H₂SO₄, monitored by TLC .

- Amide bond stability : Test hydrolysis resistance via incubation in PBS (pH 7.4, 37°C) with LC-MS analysis over 24 hours .

Q. Key Data :

- Suzuki coupling yields for bromofuran derivatives: 60–85% .

- Hydrolysis half-life of amide bond: >48 hours under physiological conditions .

Biological Activity Profiling

Basic Question: Q. What preliminary assays are used to evaluate this compound’s bioactivity? Methodological Answer:

- Antimicrobial screening : Agar dilution assay (MIC determination) against S. aureus and E. coli .

- Kinase inhibition : ADP-Glo™ assay for EGFR or MAPK targets at 10 µM concentration .

Advanced Question: Q. How can structure-activity relationships (SAR) guide optimization? Methodological Answer:

- Analog synthesis : Replace bromine with -CF₃ or -CN groups to assess electronic effects on activity .

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); prioritize residues (e.g., Lys721) for hydrogen bonding .

- In vivo efficacy : Test lead analogs in xenograft models (e.g., HCT-116 colorectal cancer) at 10 mg/kg/day .

Q. Data Contradiction Note :

- Pyridinyl-thiazole derivatives show variable MICs (2–32 µg/mL) depending on bacterial strain ; optimize assay conditions (e.g., culture media pH) to reduce variability.

Computational and Analytical Challenges

Advanced Question: Q. How to resolve discrepancies in NMR assignments for structurally similar analogs? Methodological Answer:

- 2D NMR : Use HSQC and HMBC to correlate protons with quaternary carbons (e.g., distinguish thiazole C2 vs. C5 signals) .

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental ¹³C shifts to validate assignments .

Q. Case Study :

- Misassignment of piperidine CH₂ groups in a related compound was corrected via COSY (δ 3.1–3.3 ppm coupling) .

Stability and Formulation

Basic Question: Q. What are the stability-indicating methods for this compound? Methodological Answer:

- Forced degradation : Expose to UV light (254 nm, 48 hours) and analyze degradation products via HPLC-DAD (C18 column, 0.1% TFA/ACN gradient) .

- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using UPLC-MS .

Advanced Question: Q. How to design a nanoparticle delivery system for improved bioavailability? Methodological Answer:

- Encapsulation : Use PLGA nanoparticles (oil-in-water emulsion, 10% w/v polymer) with particle size (100–200 nm) monitored by DLS .

- Release kinetics : Conduct dialysis (PBS, 37°C) and fit data to Higuchi model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.